2-Amino-N,N-diethylbenzenesulfonamide

Description

BenchChem offers high-quality 2-Amino-N,N-diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,N-diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

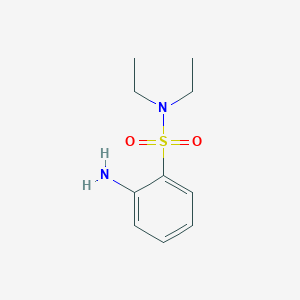

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNGNMWNTIIKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510658 | |

| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57947-01-0 | |

| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthetic Versatility of 2-Amino-N,N-diethylbenzenesulfonamide: A Technical Guide for Organic Chemists

Abstract

2-Amino-N,N-diethylbenzenesulfonamide is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structural features—a nucleophilic aniline moiety and an ortho-disposed diethylsulfonamide group—endow it with a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its utility in the construction of medicinally relevant heterocyclic scaffolds and its role as a directing group in carbon-hydrogen (C-H) bond functionalization. Detailed reaction protocols, mechanistic insights, and a discussion of the strategic considerations for its use are presented to empower researchers in the fields of medicinal chemistry and process development.

Introduction: Unveiling the Potential of a Multifunctional Building Block

The strategic placement of functional groups in an aromatic system is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures with precision and efficiency. 2-Amino-N,N-diethylbenzenesulfonamide emerges as a particularly interesting scaffold, possessing both a reactive primary amine and a sterically demanding and electronically influential sulfonamide group. This combination not only allows for classical aniline-based transformations but also opens avenues for more contemporary synthetic strategies, including directed C-H activation. The sulfonamide moiety, beyond its role in imparting specific physicochemical properties to target molecules, can act as a powerful directing group, guiding the regioselective functionalization of the aromatic ring. This guide will delve into the key synthetic transformations of 2-Amino-N,N-diethylbenzenesulfonamide, providing practical insights and methodologies for its effective utilization.

Synthesis of Fused Heterocyclic Systems: The Gateway to Benzothiadiazines

One of the most powerful applications of 2-Amino-N,N-diethylbenzenesulfonamide lies in its role as a precursor to fused heterocyclic compounds, particularly those of therapeutic interest. The inherent 1,2-relationship of the amino and sulfonamide groups provides an ideal template for cyclization reactions to form six-membered heterocyclic rings. A prime example is the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in a variety of biologically active molecules.

Cyclocondensation with α-Hydroxyketones: A Direct Route to Benzothiadiazines

A recently developed, practical method for the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides involves the cyclization of 2-aminobenzenesulfonamides with α-hydroxyketones.[1][2] This transformation proceeds under mild conditions and offers a high degree of atom economy. While the original report utilizes a generic 2-aminobenzenesulfonamide, the protocol is directly applicable to the N,N-diethyl derivative.

The reaction is catalyzed by iodine, with potassium permanganate serving as an oxidant. The proposed mechanism involves an initial condensation between the aniline and the ketone, followed by an intramolecular cyclization and subsequent oxidation-dehydrogenation sequence.

Experimental Protocol: Synthesis of 2,2-Diethyl-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

-

Materials:

-

2-Amino-N,N-diethylbenzenesulfonamide (1.0 mmol)

-

Acetoin (1.2 mmol)

-

Iodine (I₂) (0.1 mmol)

-

Potassium permanganate (KMnO₄) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

-

Procedure:

-

To a stirred solution of 2-Amino-N,N-diethylbenzenesulfonamide in 1,4-dioxane, add acetoin, iodine, and potassium permanganate.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

-

Table 1: Representative Yields for the Synthesis of Benzothiadiazine Derivatives

| α-Hydroxyketone | Product | Yield (%) |

| Acetoin | 2,2-Diethyl-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | ~85% (Estimated) |

| Benzoin | 2,2-Diethyl-3,4-diphenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | ~80% (Estimated) |

Note: Yields are estimated based on reported values for similar substrates.[2]

Caption: Workflow for the synthesis of benzothiadiazines.

The Sulfonamide as a Directing Group: Enabling C-H Functionalization

A significant area of contemporary organic synthesis is the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to molecular construction. The sulfonamide group is a well-established and powerful directing group in this context, capable of guiding transition metal catalysts to the ortho-position of the aromatic ring. While specific examples utilizing 2-Amino-N,N-diethylbenzenesulfonamide are still emerging, the principles and methodologies are readily transferable from closely related systems.

Conceptual Framework for Directed C-H Olefination

Rhodium-catalyzed C-H olefination is a powerful tool for the formation of carbon-carbon bonds.[3] In the case of an N-acylated 2-aminobenzenesulfonamide, the sulfonamide oxygen and the amide carbonyl can act as a bidentate chelating system, directing a rhodium catalyst to the C-H bond at the ortho-position. This allows for the regioselective introduction of an olefinic substituent.

The general catalytic cycle involves:

-

Coordination of the directing group to the rhodium catalyst.

-

Concerted metalation-deprotonation to form a rhodacycle intermediate.

-

Coordination and migratory insertion of the alkene.

-

β-Hydride elimination to release the product and regenerate a rhodium-hydride species.

-

Reductive elimination to regenerate the active catalyst.

Sources

The Versatile Scaffold: A Technical Guide to 2-Amino-N,N-diethylbenzenesulfonamide in Medicinal Chemistry

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to the active agent sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents. Its enduring appeal lies in its unique combination of physicochemical properties: it is a stable, non-hydrolyzable group that can act as a hydrogen bond donor and acceptor. Furthermore, the sulfonamide group is considered a bioisostere of the carboxylic acid group, allowing for the modulation of acidity, lipophilicity, and metabolic stability in drug candidates.[1][2][3][4] Within the diverse family of sulfonamide-containing building blocks, 2-amino-N,N-diethylbenzenesulfonamide offers a particularly versatile scaffold for the synthesis of novel therapeutic agents. The presence of the ortho-amino group provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems and other medicinally relevant structures.

This in-depth technical guide explores the synthesis, key reactions, and diverse applications of 2-Amino-N,N-diethylbenzenesulfonamide as a pivotal building block in drug discovery. We will delve into detailed experimental protocols, explore its role in the generation of compounds with various biological activities, and provide insights into the structure-activity relationships of its derivatives.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of 2-Amino-N,N-diethylbenzenesulfonamide is typically achieved through a reliable two-step process commencing with the sulfonyl chloride of a nitrated benzene derivative. This method ensures the correct regiochemistry of the amino and sulfonamide groups.

Step 1: Synthesis of 2-Nitro-N,N-diethylbenzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine. The sulfonyl chloride is highly reactive towards nucleophilic attack by the secondary amine, leading to the formation of the corresponding sulfonamide.

Experimental Protocol:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add diethylamine dropwise to the cooled solution. An excess of diethylamine can be used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the diethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-nitro-N,N-diethylbenzenesulfonamide, which can be purified by column chromatography or used directly in the next step.

Caption: Synthesis of the nitrated intermediate.

Step 2: Reduction of the Nitro Group to Afford 2-Amino-N,N-diethylbenzenesulfonamide

The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve 2-nitro-N,N-diethylbenzenesulfonamide in a suitable solvent such as ethanol or methanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-5 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-Amino-N,N-diethylbenzenesulfonamide. The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: Reduction to the final product.

Key Reactions and Synthetic Utility

The synthetic versatility of 2-Amino-N,N-diethylbenzenesulfonamide stems from the reactivity of the ortho-amino group, which can participate in a wide range of transformations to construct diverse molecular architectures.

Acylation and Sulfonylation

The primary amino group can be readily acylated with acid chlorides or anhydrides, or further sulfonylated with sulfonyl chlorides to introduce a variety of substituents. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Diazotization and Sandmeyer-type Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functionalities, including halogens, cyano, and hydroxyl groups, via Sandmeyer and related reactions.

Construction of Heterocyclic Scaffolds

The ortho-disposed amino and sulfonamide groups provide an ideal arrangement for the synthesis of various fused heterocyclic systems, which are prevalent in many classes of drugs. For instance, reaction with appropriate dielectrophiles can lead to the formation of benzothiadiazine derivatives.

Caption: Synthetic utility of the core scaffold.

Applications in Medicinal Chemistry

The 2-Amino-N,N-diethylbenzenesulfonamide scaffold is a valuable starting point for the synthesis of compounds targeting a range of biological targets.

Carbonic Anhydrase Inhibitors

Sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The unsubstituted sulfonamide moiety is a key zinc-binding group. Derivatives of aminobenzenesulfonamides have been extensively explored as CA inhibitors for the treatment of glaucoma, epilepsy, and certain types of cancer.[1] The amino group of the scaffold can be functionalized to introduce "tails" that interact with the enzyme's active site, thereby influencing potency and isoform selectivity.

| Compound Class | Target Isoforms | Key Structural Features | Reference Activity (Ki, nM) |

| Aminobenzenesulfonamide Derivatives | hCA I, II, IX, XII | Varied N-substituents on the amino group | Potent inhibition, particularly against tumor-associated hCA IX and XII[1] |

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminobenzamide scaffold, a close structural relative of 2-aminobenzenesulfonamide, has been utilized in the design of kinase inhibitors.[5] By analogy, 2-Amino-N,N-diethylbenzenesulfonamide can serve as a starting point for the synthesis of novel kinase inhibitors. The amino group can be incorporated into heterocyclic systems known to interact with the hinge region of the kinase ATP-binding site, while the sulfonamide portion can be directed towards the solvent-exposed region to enhance solubility and modulate pharmacokinetic properties.

Caption: Kinase inhibitor binding model.

Antibacterial Agents

The historical success of sulfa drugs has spurred continued interest in sulfonamides as antibacterial agents. N,N-diethylamide-bearing benzenesulfonamide derivatives have demonstrated notable antibacterial activity.[6][7] The 2-amino group of the title compound can be derivatized to modulate the electronic and steric properties of the molecule, potentially leading to enhanced antibacterial potency and a broader spectrum of activity.

| Compound Series | Target Organisms | Key Structural Features | Representative Activity |

| N,N-diethylamide bearing sulfonamides | Escherichia coli, Staphylococcus aureus | Varied substituents on the benzenesulfonamide core | Marked potency as antibacterial agents[6][7] |

Conclusion and Future Perspectives

2-Amino-N,N-diethylbenzenesulfonamide represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of a strategically positioned amino group allow for a wide range of chemical modifications, enabling the construction of diverse compound libraries for screening against various biological targets. The proven track record of the sulfonamide moiety in successful drugs, combined with the synthetic accessibility of this scaffold, ensures its continued relevance in the quest for novel and effective therapeutic agents. Future explorations may focus on its application in the synthesis of novel heterocyclic systems and its use in fragment-based drug discovery to generate leads for challenging biological targets.

References

-

El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, [Volume], [Page numbers]. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

Hall, A., & Lemurell, M. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]

-

Kaur, H., & Kour, P. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science OA, 3(4), FSO230. [Link]

-

Smith, G. F., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2471-2479. [Link]

-

Ajani, O. O., et al. (2013). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Organic Chemistry, 3(1), 1-11. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [Link]

-

Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 9(9), 3379-3392. [Link]

- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Sibiryanina, T. V., et al. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(12), 2887. [Link]

-

Ali, M., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Molecular Structure, 1264, 133261. [Link]

-

Al-Juboori, S. A. A. (2021). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Journal of Physics: Conference Series, 1879, 032109. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene by Pt2/mpg-C3N4 and other reference samples. ResearchGate. [Link]

-

Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (Doctoral dissertation, University of Glasgow). [Link]

-

Li, H., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5114-5118. [Link]

-

Ghorai, P., & Ghorai, M. K. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 17, 1424-1456. [Link]

-

Wang, X., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11499. [Link]

-

El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(10), 6963-6986. [Link]

-

Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-28. [Link]

-

El-Gendy, M. A. A., et al. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 11(57), 36153-36177. [Link]

-

Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journalcsij.com [journalcsij.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Amino-N,N-diethylbenzenesulfonamide

Preamble: Navigating the Frontiers of Sulfonamide Research

In the landscape of pharmacological research, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial discovery as potent antibacterial agents to their contemporary applications as diuretics, anticonvulsants, and anticancer therapies, sulfonamides represent a versatile pharmacophore. This guide focuses on a specific, yet under-characterized molecule: 2-Amino-N,N-diethylbenzenesulfonamide. While a definitive, well-documented mechanism of action for this particular isomer is not yet prevalent in peer-reviewed literature, its structural features—a primary aromatic amine and a sulfonamide group—allow us to postulate and explore its most probable biological activities based on a wealth of data from analogous compounds.

This document is intended for researchers, scientists, and drug development professionals. It will not only synthesize the existing knowledge base surrounding sulfonamide action but also provide a robust framework for the empirical validation of the hypothesized mechanisms for 2-Amino-N,N-diethylbenzenesulfonamide. We will delve into the causality behind experimental designs, ensuring that each proposed protocol is a self-validating system for generating trustworthy and actionable data.

Part 1: Hypothesized Mechanisms of Action

The chemical architecture of 2-Amino-N,N-diethylbenzenesulfonamide suggests two primary, well-established pathways of interaction for sulfonamide-based compounds: inhibition of dihydropteroate synthetase (DHPS) and modulation of carbonic anhydrase (CA) activity.

Inhibition of Dihydropteroate Synthetase (DHPS): The Antimicrobial Hypothesis

The quintessential mechanism of action for sulfonamide antibiotics is the competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial proliferation.

The Molecular Logic:

Sulfonamides act as structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS. The enzyme mistakenly binds to the sulfonamide, halting the production of dihydropteroic acid, a precursor to folate. This disruption of the folate pathway leads to bacteriostasis.[1]

Proposed Signaling Pathway: DHPS Inhibition

Caption: Competitive inhibition of DHPS by 2-Amino-N,N-diethylbenzenesulfonamide.

Inhibition of Carbonic Anhydrases (CAs): A Potential for Broader Pharmacological Activity

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis, making them attractive drug targets.

The Molecular Logic:

The primary sulfonamide group (-SO2NH2) is crucial for CA inhibition. In its deprotonated form (-SO2NH-), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the enzyme's catalytic activity. While 2-Amino-N,N-diethylbenzenesulfonamide is a tertiary sulfonamide, the potential for in vivo metabolism to a primary or secondary sulfonamide, or direct interaction with the enzyme, cannot be discounted without empirical evidence. Furthermore, the substitution pattern on the benzene ring can significantly influence isoform selectivity.[3]

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamide coordination to the active site zinc ion.

Part 2: Experimental Validation Protocols

To empirically determine the mechanism of action of 2-Amino-N,N-diethylbenzenesulfonamide, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.

Protocol: Dihydropteroate Synthetase (DHPS) Inhibition Assay

This assay will determine if 2-Amino-N,N-diethylbenzenesulfonamide can inhibit the enzymatic activity of DHPS.

Methodology:

-

Recombinant DHPS Expression and Purification:

-

Clone the folP gene from a suitable bacterial strain (e.g., E. coli) into an expression vector with a purification tag (e.g., 6x-His).

-

Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant DHPS using affinity chromatography (e.g., Ni-NTA).

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzymatic Assay:

-

The assay will be performed in a 96-well plate format.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT).

-

Prepare serial dilutions of 2-Amino-N,N-diethylbenzenesulfonamide and a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

-

To each well, add the reaction buffer, DHPS enzyme, and the test compound or control.

-

Initiate the reaction by adding the substrates, PABA and dihydropteridine pyrophosphate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching agent).

-

Detect the product, dihydropteroate, using a suitable method (e.g., HPLC or a coupled colorimetric assay).

-

-

Data Analysis:

-

Calculate the percentage of DHPS inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for determining the DHPS inhibitory activity.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This assay will evaluate the inhibitory potential of 2-Amino-N,N-diethylbenzenesulfonamide against various human CA isoforms.

Methodology:

-

Enzyme and Reagents:

-

Obtain purified human CA isoforms (e.g., CA I, II, IX, and XII) from a commercial source or through recombinant expression.

-

Use a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

The assay is based on the esterase activity of CA, using 4-nitrophenyl acetate (4-NPA) as the substrate.

-

-

Enzymatic Assay:

-

Perform the assay in a 96-well plate.

-

Prepare a reaction buffer (e.g., 20 mM Tris-SO4, pH 7.6).

-

Add the CA enzyme, reaction buffer, and serial dilutions of 2-Amino-N,N-diethylbenzenesulfonamide or acetazolamide to each well.

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 4-NPA.

-

Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the absorbance curves.

-

Calculate the percentage of CA inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value for each CA isoform.

-

Experimental Workflow: CA Inhibition Assay

Caption: Workflow for assessing carbonic anhydrase inhibitory activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of 2-Amino-N,N-diethylbenzenesulfonamide that prevents visible growth of a bacterium.

Methodology:

-

Bacterial Strains and Media:

-

Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Use appropriate growth media (e.g., Mueller-Hinton broth).

-

-

Broth Microdilution Method:

-

In a 96-well plate, prepare two-fold serial dilutions of 2-Amino-N,N-diethylbenzenesulfonamide in the growth medium.

-

Include a positive control (a known antibiotic) and a negative control (no compound).

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.

-

Part 3: Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Inhibitory Activity of 2-Amino-N,N-diethylbenzenesulfonamide against DHPS

| Compound | DHPS IC50 (µM) |

| 2-Amino-N,N-diethylbenzenesulfonamide | Experimental Value |

| Sulfamethoxazole (Control) | Experimental Value |

Table 2: Inhibitory Activity of 2-Amino-N,N-diethylbenzenesulfonamide against Human Carbonic Anhydrase Isoforms

| Compound | CA I IC50 (µM) | CA II IC50 (µM) | CA IX IC50 (µM) | CA XII IC50 (µM) |

| 2-Amino-N,N-diethylbenzenesulfonamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Acetazolamide (Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Conclusion

While the specific mechanism of action for 2-Amino-N,N-diethylbenzenesulfonamide remains to be definitively elucidated, its chemical structure strongly suggests potential roles as an inhibitor of dihydropteroate synthetase and/or carbonic anhydrases. The experimental protocols detailed in this guide provide a comprehensive and robust framework for investigating these hypotheses. The results of these studies will be instrumental in characterizing the pharmacological profile of this compound and will guide future research and development efforts. The synthesis of medicinal chemistry, molecular biology, and rigorous enzymatic analysis will ultimately unveil the therapeutic potential of 2-Amino-N,N-diethylbenzenesulfonamide.

References

- Vertex AI Search. (n.d.). 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride.

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Matijošytė, I., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Jachno, J., Juozapaitienė, V., ... & Matulis, D. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(21), 3913. [Link]

-

Khair-ul-Bariyah, S., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., ... & Ahmed, E. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100898. [Link]

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]

-

Vaitkienė, P., Zubrienė, A., Skvirenkovska, G., Kantminienė, K., Čikotienė, I., & Matulis, D. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 25(15), 3354. [Link]

-

PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Amino-N,N-diethylbenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-N,N-diethylbenzenesulfonamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients and chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-N,N-diethylbenzenesulfonamide. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous sulfonamide structures, and established experimental methodologies to build a robust predictive framework for its behavior in common organic solvents. We will explore the key molecular features influencing its solubility, provide a detailed protocol for its experimental determination via the gold-standard shake-flask method, and discuss the practical implications of this data for researchers, chemists, and formulation scientists.

Introduction to 2-Amino-N,N-diethylbenzenesulfonamide

2-Amino-N,N-diethylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a primary amine, and a benzene ring. Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide array of therapeutic agents. Understanding the solubility of this specific molecule is paramount for its practical application. In chemical synthesis, solvent selection dictates reaction rates, yield, and purification efficiency (e.g., crystallization). In drug development, solubility in organic and aqueous systems is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic candidate. This guide serves to equip the scientific professional with the necessary knowledge to predict, measure, and apply the solubility properties of this compound.

Physicochemical Properties and Molecular Structure

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of 2-Amino-N,N-diethylbenzenesulfonamide are summarized below.

Molecular Structure:

Caption: Molecular Structure of 2-Amino-N,N-diethylbenzenesulfonamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 57947-01-0 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |

| Molecular Weight | 228.31 g/mol | [1] |

| Melting Point | 68 °C | [1] |

| Predicted pKa | 0.28 ± 0.10 | [1] |

| Predicted Density | 1.199 ± 0.06 g/cm³ |[1] |

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility. This refers to the compatibility of intermolecular forces between the solute (2-Amino-N,N-diethylbenzenesulfonamide) and the solvent.

-

Polarity and Hydrogen Bonding: The molecule possesses distinct polar and nonpolar regions. The primary amine (-NH₂) and the sulfonamide (-SO₂N<) groups are highly polar and capable of acting as both hydrogen bond donors (the N-H protons) and acceptors (the oxygen and nitrogen lone pairs). Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be excellent solvents.

-

Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone or ethyl acetate, cannot donate hydrogen bonds but have significant dipole moments. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

-

Van der Waals Forces: The benzene ring and the two ethyl groups (-CH₂CH₃) on the sulfonamide nitrogen constitute the nonpolar, hydrophobic portion of the molecule. Nonpolar solvents like hexane or toluene primarily interact through weaker London dispersion forces and are expected to be poor solvents for this compound due to their inability to effectively solvate the polar amine and sulfonamide moieties.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the saturation shake-flask method .[2][3] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Standard Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-Amino-N,N-diethylbenzenesulfonamide to a series of vials (e.g., 5-10 mg of solid in 2-5 mL of the selected organic solvent).[3] Using an excess ensures that equilibrium is established with the solid phase.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[3][4]

-

Phase Separation: After equilibration, allow the samples to rest (sediment) at the same constant temperature for several hours (e.g., 18-24 hours) to allow undissolved solid to settle.[3] The supernatant is then carefully separated from the solid phase. The most robust method is filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove all particulate matter. Centrifugation followed by careful aspiration of the supernatant is also a common practice.[2]

-

Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Predicted Solubility Profile

Table 2: Predicted Solubility of 2-Amino-N,N-diethylbenzenesulfonamide in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donor/acceptor interactions with the solute's -NH₂ and -SO₂N< groups. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good dipole-dipole interactions; can accept hydrogen bonds from the -NH₂ group. |

| Polar Aprotic | Ethyl Acetate, THF | Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Slightly Polar | Dichloromethane (DCM) | Low to Moderate | Can interact with the aromatic ring and polar groups, but lacks strong H-bonding. |

| Nonpolar Aromatic | Toluene | Low | Pi-stacking with the benzene ring is possible, but poor solvation of polar groups. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane| Very Low / Insoluble | Only weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and solvate its polar functional groups. |

Analysis and Discussion of Solute-Solvent Interactions

The high predicted solubility in protic solvents like methanol is driven by the formation of strong hydrogen bonds. The diagram below illustrates the primary interactions between the polar moieties of the solute and methanol molecules. The ability of the solvent to form a stable solvation shell around both the hydrogen-bond donating amine and the hydrogen-bond accepting sulfonamide oxygens is key to overcoming the compound's solid-state crystal lattice energy.

Sources

An In-depth Technical Guide to the Theoretical and Practical Properties of 2-Amino-N,N-diethylbenzenesulfonamide

This guide provides a comprehensive overview of the theoretical properties, synthesis, and characterization of 2-Amino-N,N-diethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's behavior and practical applications.

Molecular Structure and Physicochemical Properties

2-Amino-N,N-diethylbenzenesulfonamide, with the CAS Number 57947-01-0, possesses a core structure consisting of a benzene ring substituted with an amino group and a diethylsulfonamide group at the ortho position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Amino-N,N-diethylbenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂S | |

| Molecular Weight | 228.31 g/mol | [1] |

| CAS Number | 57947-01-0 | [2][3] |

| Purity | Typically ≥95% | [1] |

| Physical Form | Solid | [4] |

Theoretical Framework: Reactivity and Electronic Effects

The chemical behavior of 2-Amino-N,N-diethylbenzenesulfonamide is governed by the interplay of its two key functional groups: the aromatic amine (-NH₂) and the N,N-diethylsulfonamide (-SO₂N(CH₂CH₃)₂).

-

The Aromatic Amine Group : This group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This amine group is also nucleophilic and can participate in reactions such as diazotization, acylation, and alkylation.[5]

-

The N,N-Diethylsulfonamide Group : In contrast, the sulfonamide group is a deactivating group and a meta-director. The strongly electron-withdrawing nature of the sulfonyl moiety reduces the electron density of the aromatic ring. The sulfonamide group itself is relatively stable but can undergo deprotonation under strongly basic conditions to form an anionic species.[5]

The ortho-disposition of these two groups with opposing electronic effects creates a unique reactivity profile. The steric hindrance from the diethylamino group on the sulfonamide moiety can also influence the accessibility of the adjacent amino group and the regioselectivity of its reactions.

Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide: A Validated Protocol

The synthesis of 2-Amino-N,N-diethylbenzenesulfonamide can be efficiently achieved through a two-step process starting from o-nitrobenzenesulfonyl chloride. This method is reliable and provides a clear pathway to the target molecule.

Experimental Workflow Diagram

Caption: Synthetic pathway for 2-Amino-N,N-diethylbenzenesulfonamide.

Step 1: Synthesis of o-Nitro-N,N-diethylbenzenesulfonamide

This initial step involves the reaction of o-nitrobenzenesulfonyl chloride with diethylamine to form the corresponding sulfonamide.

Protocol:

-

Dissolve 132.6 g of o-nitrobenzenesulfonyl chloride in 700 ml of tetrahydrofuran (THF) in a suitable reaction vessel.

-

Cool the solution to 5-15°C using an ice bath.

-

Slowly add 88.5 g of diethylamine to the cooled solution while maintaining the temperature between 5-15°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Filter the precipitated diethylamine hydrochloride from the reaction mixture.

-

Evaporate the filtrate to dryness in vacuo.

-

Dissolve the resulting residue in 1-chlorobutane.

-

Wash the 1-chlorobutane solution with water, dry it over magnesium sulfate, and evaporate in vacuo to yield o-nitro-N,N-diethylbenzenesulfonamide as a dark oil.[6]

Causality: The use of a non-protic solvent like THF is crucial to prevent unwanted side reactions with the highly reactive sulfonyl chloride. The low temperature helps to control the exothermic nature of the reaction. Diethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct, leading to the formation of diethylamine hydrochloride precipitate.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group of o-nitro-N,N-diethylbenzenesulfonamide to an amino group, yielding the final product.

Protocol:

-

Prepare a reaction vessel with the o-nitro-N,N-diethylbenzenesulfonamide obtained from Step 1.

-

Add a suitable solvent, such as ethanol or a mixture of water and an organic solvent.

-

Add a reducing agent. A common and effective method for reducing aromatic nitro compounds is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-N,N-diethylbenzenesulfonamide.

Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The choice of iron in acidic media is a classic and cost-effective method. The acid helps to activate the iron and facilitates the reduction process.

Spectroscopic Characterization

While specific spectra for 2-Amino-N,N-diethylbenzenesulfonamide are not widely published, the expected spectral characteristics can be inferred from related compounds and general principles.

Table 2: Predicted Spectroscopic Data for 2-Amino-N,N-diethylbenzenesulfonamide

| Technique | Expected Features |

| ¹H NMR | - Multiplet signals for the aromatic protons. - A broad singlet for the -NH₂ protons. - A quartet for the -CH₂- protons of the ethyl groups. - A triplet for the -CH₃ protons of the ethyl groups. |

| ¹³C NMR | - Signals for the aromatic carbons. - A signal for the -CH₂- carbons of the ethyl groups. - A signal for the -CH₃ carbons of the ethyl groups. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - S=O stretching vibrations for the sulfonamide group (asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (228.31 m/z). - Characteristic fragmentation patterns involving the loss of ethyl groups and the sulfonyl moiety. |

Potential Applications and Biological Relevance

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The primary mechanism of action for antibacterial sulfonamides is their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.

While the specific biological activity of 2-Amino-N,N-diethylbenzenesulfonamide has not been extensively reported, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents. The presence of the N,N-diethyl groups may influence its lipophilicity and ability to cross biological membranes, potentially altering its pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamides. A study on benzenesulfonamide derivatives has shown that they can possess cardiovascular activity.[8]

The bifunctional nature of this molecule also makes it a versatile intermediate in the synthesis of more complex molecules, including dyes and other pharmacologically active compounds.[5]

Conclusion

2-Amino-N,N-diethylbenzenesulfonamide is a molecule with significant potential in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its theoretical properties, a validated synthetic protocol, and an outline of its expected spectroscopic characteristics. Further experimental investigation into its physical properties and biological activities is warranted to fully elucidate its potential applications.

References

-

Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. (n.d.). Retrieved from [Link]

-

2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. (n.d.). Retrieved from [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81. Retrieved from [Link]

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. Retrieved from [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). RSC Advances, 13(45), 31635-31650. Retrieved from [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie. Retrieved from [Link]

-

Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1991). Journal of Medicinal Chemistry, 34(7), 2260-2267. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). Archiv der Pharmazie. Retrieved from [Link]

-

Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. (2007). Bioorganic & Medicinal Chemistry, 15(18), 6064-6072. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 2-Amino-N?N-diethylbenzenesulfonamide – Biotuva Life Sciences [biotuva.com]

- 2. 57947-01-0|2-Amino-N,N-diethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 2-amino-N,N-diethylbenzenesulfonamide | 57947-01-0 [amp.chemicalbook.com]

- 4. 2-Amino-N,N-dimethylbenzenesulfonamide | 54468-86-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

The Unassuming Isomer: An In-depth Technical Guide to the Discovery and History of 2-Aminobenzenesulfonamide

A Senior Application Scientist's Synthesis of its Emergence from the Shadow of a Nobel-Winning Discovery

Foreword: Beyond the Celebrated Narrative

To any researcher in medicinal chemistry, the story of sulfonamides is canonical. It begins with a vibrant red dye, Prontosil, and culminates in the 1939 Nobel Prize for Gerhard Domagk, heralding the dawn of the antibiotic age.[1][2] This narrative, however, is dominated by the celebrated molecule, sulfanilamide (4-aminobenzenesulfonamide), the para-isomer that proved to be the active antibacterial agent.[3][4] Yet, in the annals of organic and medicinal chemistry, its structural sibling, 2-aminobenzenesulfonamide (orthanilamide), has carved its own distinct, albeit quieter, niche. This guide delves into the discovery and history of this unassuming isomer, not as a footnote to a more famous discovery, but as a versatile chemical entity with its own unique reactivity and applications that continue to be relevant for researchers, scientists, and drug development professionals.

The Genesis: A Tale of Dyes, Drugs, and a Paradigm Shift

The journey to understanding 2-aminobenzenesulfonamide begins with the broader history of sulfonamide drugs, a narrative rooted in the German dye industry of the early 20th century.[4][5] At the Bayer laboratories, a component of the IG Farben conglomerate, the prevailing scientific dogma, inspired by Paul Ehrlich, was that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[1][6]

Under the direction of Gerhard Domagk, chemists Josef Klarer and Fritz Mietzsch synthesized thousands of compounds.[7][8] In 1932, a red azo dye, Prontosil rubrum, demonstrated remarkable efficacy in curing mice with lethal streptococcal infections.[9][10] This was a landmark achievement, as it was one of the first synthetic substances to effectively combat systemic bacterial infections.[11] The dramatic success of Prontosil, including its use in saving Domagk's own daughter from a severe streptococcal infection, solidified its importance.[1][9]

However, the scientific community soon discovered a crucial detail. Researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated in 1935 that Prontosil was a prodrug.[3][8] In vivo, it was metabolized to the colorless, active compound, para-aminobenzenesulfonamide, or sulfanilamide.[9][12] This revelation was both a scientific triumph and a commercial blow to Bayer, as sulfanilamide had been first synthesized in 1908 and its patent had expired.[3][4] The subsequent "sulfa craze" saw hundreds of manufacturers producing various forms of sulfanilamide, revolutionizing the treatment of bacterial diseases before the widespread availability of penicillin.[4][5]

2-Aminobenzenesulfonamide: The Ortho Isomer Emerges

While the world's attention was on the para-isomer, 2-aminobenzenesulfonamide, or orthanilamide, was also being explored, primarily as a chemical intermediate.[13] Its distinct physical and chemical properties, dictated by the ortho positioning of the amine and sulfonamide groups, set it on a different path.

Physicochemical Properties

The proximity of the amino and sulfonamide groups in 2-aminobenzenesulfonamide leads to intramolecular interactions that influence its properties, distinguishing it from its para and meta counterparts.

| Property | Value | Source |

| IUPAC Name | 2-aminobenzene-1-sulfonamide | [1] |

| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide | [1] |

| CAS Number | 3306-62-5 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | White to pale cream crystalline powder | [1][13] |

| Melting Point | 153-157 °C | [13] |

Synthesis of 2-Aminobenzenesulfonamide: A Key Experimental Protocol

The synthesis of 2-aminobenzenesulfonamide typically involves a multi-step process starting from a readily available precursor, often involving the reduction of a nitro group to an amine. A common and illustrative pathway begins with 2-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2-Aminobenzenesulfonamide

This protocol is a representative synthesis based on established chemical principles.

Step 1: Ammonolysis of 2-Nitrobenzenesulfonyl Chloride

-

In a well-ventilated fume hood, carefully add 2-nitrobenzenesulfonyl chloride to an excess of chilled aqueous ammonia with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring at room temperature for 2-3 hours to ensure complete reaction.

-

The resulting precipitate, 2-nitrobenzenesulfonamide, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Nitrobenzenesulfonamide

-

Dissolve the 2-nitrobenzenesulfonamide in a suitable solvent, such as methanol or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate. The reaction is carried out under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a slightly elevated temperature (e.g., 40-60°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-aminobenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain a crystalline solid.

start [label="2-Nitrobenzenesulfonyl\nChloride", shape=oval, fillcolor="#FBBC05"]; intermediate [label="2-Nitrobenzenesulfonamide"]; product [label="2-Aminobenzenesulfonamide", shape=oval, fillcolor="#34A853"];

start -> intermediate [label=" Aqueous Ammonia (Ammonolysis)"]; intermediate -> product [label=" H₂/Pd-C (Reduction)"]; }

Synthesis pathway of 2-Aminobenzenesulfonamide.

Applications and Biological Significance: Beyond an Intermediate

While its role as a precursor in the synthesis of sulfa drugs and azo dyes is well-established, 2-aminobenzenesulfonamide and its derivatives have demonstrated unique biological activities.[3][13]

A Versatile Synthetic Building Block

The bifunctional nature of 2-aminobenzenesulfonamide, with its nucleophilic aromatic amine and the sulfonamide moiety, makes it a valuable intermediate for constructing more complex molecules.[3] The amine group can undergo diazotization, acylation, and alkylation, while the sulfonamide group can also be functionalized.[3] This versatility has been exploited in the synthesis of a wide range of heterocyclic compounds and other specialty chemicals.[13]

Carbonic Anhydrase Inhibition

A significant area of research for 2-aminobenzenesulfonamide derivatives is their activity as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. 2-Aminobenzenesulfonamide itself has been shown to be an inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated isozyme, with a Ki value of 450 nM.[14] This finding has spurred the development of more potent and selective inhibitors based on the 2-aminobenzenesulfonamide scaffold.

inhibitor [label="2-Aminobenzenesulfonamide", shape=oval, fillcolor="#FBBC05"]; enzyme [label="Carbonic Anhydrase IX\n(Tumor-Associated)"]; effect [label="Inhibition of\nEnzyme Activity", shape=oval, fillcolor="#34A853"];

inhibitor -> enzyme [label=" Binds to Active Site"]; enzyme -> effect [label=" Blocks Catalytic Function"]; }

Mechanism of carbonic anhydrase IX inhibition.

Conclusion: A Legacy of Versatility

The story of 2-aminobenzenesulfonamide is a compelling example of how a chemical compound, initially overshadowed by its more famous isomer, can possess a rich and important history of its own. From its origins in the dye industry to its pivotal role as a synthetic intermediate and its emergence as a lead compound for carbonic anhydrase inhibitors, 2-aminobenzenesulfonamide has proven to be a molecule of enduring utility. For researchers and drug development professionals, its journey underscores the importance of exploring the full spectrum of chemical diversity, as even the most unassuming of isomers can hold the key to new discoveries and applications.

References

-

Chemical Synthesis with 2-Aminobenzenesulfonamide: A Focus on Purity and Supply.

-

Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications.

-

2-Aminobenzenesulfonamide | carbonic anhydrase IX inhibitor | CAS# 3306-62-5. MedKoo.

-

Gerhard Domagk | Science History Institute.

-

CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.

-

Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO.

-

Sulfonamide (medicine) - Wikipedia.

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

-

Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma.

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

-

Prontosil: Structure, Uses, Discovery & Importance in Biology - Vedantu.

-

Prontosil - Wikipedia.

-

Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com.

-

“Gerhard Domagk: The forgotten man of antibiotic discovery.” | MICROBIOLOGY MATTERS !

-

Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology - Britannica.

-

2-Aminobenzenesulfonamide - Chem-Impex.

-

Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. - ResearchGate.

-

From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England.

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate.

-

orthanilic acid - Organic Syntheses Procedure.

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI.

-

The discovery of the antibacterial agent Prontosil | ari.info.

-

What is Sulfanilamide used for? - Patsnap Synapse.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. B21912.22 [thermofisher.com]

- 11. 2-Aminobenzenesulfonamide 98 3306-62-5 [sigmaaldrich.com]

- 12. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-Aminobenzenesulfonamide | carbonic anhydrase IX inhibitor | CAS# 3306-62-5 | InvivoChem [invivochem.com]

Application Notes and Protocols for the Characterization of 2-Amino-N,N-diethylbenzenesulfonamide

Introduction

2-Amino-N,N-diethylbenzenesulfonamide is an aromatic sulfonamide compound of interest to researchers and professionals in drug development and chemical synthesis. As with any chemically significant molecule, comprehensive characterization is paramount to ensure identity, purity, and quality. This guide provides a detailed overview of the primary analytical techniques and protocols for the thorough characterization of this compound. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be adaptable to various laboratory settings.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of techniques and parameters, empowering the user to understand and, if necessary, troubleshoot the analytical process. The protocols are presented as self-validating systems, incorporating quality control checks to ensure the reliability of the generated data.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Source/Basis of Inference |

| Molecular Formula | C₁₀H₁₆N₂O₂S | Based on chemical structure |

| Molecular Weight | 228.31 g/mol | Based on the 4-amino isomer.[1] |

| Appearance | Likely a solid at room temperature | Based on related sulfonamides. |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water is anticipated. | General solubility of sulfonamides and aromatic amines. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for separating 2-Amino-N,N-diethylbenzenesulfonamide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this class of compounds.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 2-Amino-N,N-diethylbenzenesulfonamide, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the method of choice.

Causality behind Experimental Choices: A C18 column is a common starting point for reversed-phase HPLC due to its broad applicability and hydrophobicity, which should provide good retention for the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the polarity. A gradient elution is often preferred over isocratic elution to ensure good separation of early and late-eluting impurities. UV detection is suitable as the aromatic ring in the analyte will absorb UV light.

Protocol: HPLC-UV Analysis of 2-Amino-N,N-diethylbenzenesulfonamide

1. Instrumentation and Materials:

- HPLC system with a UV detector, gradient pump, autosampler, and column oven.

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

- HPLC-grade acetonitrile, water, and phosphoric acid.

- Volumetric flasks and pipettes.

- Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standard Solutions:

- Mobile Phase A: Water with 0.1% phosphoric acid. The acid helps to protonate the amino group, leading to sharper peaks.

- Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-N,N-diethylbenzenesulfonamide and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: 0.1% Phosphoric Acid in Acetonitrile |

| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |

4. System Suitability and Analysis:

- Inject a blank (mobile phase) to ensure a clean baseline.

- Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be > 0.999.

- Inject the sample solution. The peak area of the analyte will be used to determine its concentration based on the calibration curve.

- To ensure system suitability, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be less than 2%.

5. Data Interpretation:

- The retention time of the peak in the sample chromatogram should match that of the standard.

- The purity of the sample can be calculated by the area percentage of the main peak relative to the total area of all peaks.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of 2-Amino-N,N-diethylbenzenesulfonamide.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of 2-Amino-N,N-diethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring protons, while ¹³C NMR provides information about the different carbon environments in the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm) due to the protons on the benzene ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Ethyl Protons (-N(CH₂CH₃)₂): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (typically 110-150 ppm).

-

Ethyl Carbons: Two signals in the aliphatic region, one for the methylene carbons and one for the methyl carbons.

Protocol: NMR Analysis of 2-Amino-N,N-diethylbenzenesulfonamide

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power.

2. NMR Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

- Standard acquisition parameters for ¹H and ¹³C NMR should be used.

- Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

3. Data Interpretation:

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.

- Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H (Amine) | Stretching (asymmetric and symmetric) |

| 1630-1560 | N-H (Amine) | Bending |

| 1350-1300 | S=O (Sulfonamide) | Asymmetric Stretching |

| 1170-1140 | S=O (Sulfonamide) | Symmetric Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

Protocol: FTIR Analysis of 2-Amino-N,N-diethylbenzenesulfonamide

1. Sample Preparation:

- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

- KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder and press it into a transparent pellet.

- ATR: Place a small amount of the solid sample directly on the ATR crystal.

2. FTIR Acquisition:

- Record the spectrum over the range of 4000-400 cm⁻¹.

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

3. Data Interpretation:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule to confirm its structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. It is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (228.31 g/mol ).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the N,N-diethylamino group.

Protocol: Mass Spectrometry Analysis of 2-Amino-N,N-diethylbenzenesulfonamide

1. Sample Introduction and Ionization:

- The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).

- Electrospray ionization (ESI) is a suitable soft ionization technique for LC-MS, which will likely produce the protonated molecule [M+H]⁺.

- Electron ionization (EI) is typically used in GC-MS and will result in more extensive fragmentation.

2. Mass Analysis:

- Acquire the mass spectrum in full scan mode to determine the molecular weight.

- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a detailed fragmentation pattern.

3. Data Interpretation: